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Compound of Interest

Compound Name: Divanillin

Cat. No.: B108160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
divanillin (dehydrodivanillin), a dimeric derivative of vanillin. The information presented herein
is intended to support research and development activities by providing detailed spectroscopic
data (NMR, IR, and UV-Vis), experimental protocols, and visual representations of analytical
workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of divanillin.
The following tables summarize the *H and 3C NMR chemical shifts, and the subsequent
sections detail the experimental protocols.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Divanillin

Chemical Shift ()

Multiplicity Integration Assignment
ppm
9.81 s 2H Aldehyde (-CHO)
7.44-7.42 m 4H Aromatic (Ar-H)
3.93 s 6H Methoxy (-OCH3)
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Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for Divanillin

Chemical Shift (d) ppm Assignment

191.2 Aldehyde Carbonyl (C=0)
150.6 Aromatic C-OH

148.3 Aromatic C-OCHs

128.2 Aromatic C-H

127.8 Aromatic C-H

124.6 Aromatic C-C (biphenyl linkage)
109.2 Aromatic C-H

56.1 Methoxy Carbon (-OCHs)

Solvent: DMSO-ds, Spectrometer Frequency: 100 MHz

Experimental Protocols

1H and 3C NMR Spectroscopy

A sample of divanillin is dissolved in deuterated dimethyl sulfoxide (DMSO-de). The
concentration of the sample is typically in the range of 5-10 mg/mL. The NMR spectra are
acquired on a 400 MHz (for *H) or 100 MHz (for 13C) spectrometer at room temperature. For *H
NMR, the spectral width is set to encompass all proton signals, and a sufficient number of
scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled
pulse sequence is used to simplify the spectrum, and a longer acquisition time may be
necessary due to the lower natural abundance of the 13C isotope. Chemical shifts are
referenced to the residual solvent peak of DMSO-ds (& 2.50 ppm for *H and & 39.52 ppm for
13C).

Visualization of NMR Analysis Workflow
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Figure 1. General Workflow for NMR Spectroscopic Analysis
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Figure 1. General Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following table summarizes the characteristic IR absorption bands for divanillin.

Data Presentation

Table 3: FT-IR Spectroscopic Data for Divanillin

Wavenumber (cm~12) Intensity Assignment

~3400 Broad O-H stretch (phenolic)
~3010 Medium C-H stretch (aromatic)
~2940, ~2840 Medium C-H stretch (methoxy)
~2740 Weak C-H stretch (aldehyde)
~1680 Strong C=0 stretch (aldehyde)
~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)
~1270 Strong C-O stretch (aryl ether)
~1150 Strong C-O stretch (phenol)

850 Medium C-H bend (aromatic, out-of-

plane)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., KBr
pellet, ATR).

Experimental Protocols

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

A small amount of solid divanillin powder is placed directly onto the diamond crystal of an ATR
accessory. Pressure is applied to ensure good contact between the sample and the crystal.
The FT-IR spectrum is recorded in the mid-IR region (typically 4000-400 cm~1). A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and
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automatically subtracted from the sample spectrum. A typical measurement consists of co-
adding 16 to 32 scans at a resolution of 4 cm™1,

Visualization of FT-IR Analysis Workflow
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Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis
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Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for conjugated systems like divanillin.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for Divanillin

Molar Absorptivity (g) (L
Solvent Amax (nm) ptivity (£) (

mol—! cm~?)
0.01 M ag. NaOH ~330 Not Reported
1 M NaOH ~350 Not Reported

Note: The Amax of divanillin is sensitive to the pH of the solvent due to the presence of
phenolic hydroxyl groups. In basic solutions, these groups are deprotonated, leading to a red
shift (bathochromic shift) of the absorption maximum.

Experimental Protocols

UV-Vis Spectroscopy

A stock solution of divanillin is prepared in a suitable solvent (e.g., 0.01 M aqueous NaOH). A
series of dilutions are then made to obtain solutions of known concentrations within the linear
range of the spectrophotometer's detector. The UV-Vis spectrum of each solution is recorded in
a 1 cm path length quartz cuvette over a wavelength range of approximately 200-600 nm. The
solvent is used as the blank. The wavelength of maximum absorbance (Amax) is determined
from the spectrum. If a molar absorptivity value is required, it can be calculated using the Beer-
Lambert law (A = cl), where A is the absorbance at Amax, c is the molar concentration, and | is

the path length.

Visualization of UV-Vis Analysis Workflow
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Figure 3. Workflow for UV-Vis Spectroscopic Analysis
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Profile of
Divanillin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108160#divanillin-spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b108160#divanillin-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b108160#divanillin-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b108160#divanillin-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108160?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

